molecular formula C9H17NO2S B11775723 Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate

Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate

Cat. No.: B11775723
M. Wt: 203.30 g/mol
InChI Key: FKPXZBPRPONMJQ-UHFFFAOYSA-N
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Description

Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate is a chemical compound with the molecular formula C9H17NO2S. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate typically involves the reaction of thiazolidine derivatives with methylating agents. One common method is the reaction of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives.

    Biology: The compound exhibits potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and coordinate with metal ions, influencing its interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its enhanced stability and reactivity make it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 2,2,5,5-tetramethylthiazolidine-4-carboxylate is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H17NO2S
  • Molecular Weight : 217.31 g/mol

The thiazolidine ring contributes to the compound's biological activity through its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. This compound has been tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (μg/mL)
Pseudomonas aeruginosa0.21
Escherichia coli0.25
Staphylococcus aureus0.30

These results suggest that the compound is particularly potent against Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects in various in vitro studies. The mechanism of action involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study reported that treatment with this compound significantly reduced inflammation markers in cultured macrophages .

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro assays demonstrated that the compound inhibits cell proliferation in several cancer cell lines:

Cancer Cell LineIC50 (μM)
HeLa (Cervical cancer)15
MCF-7 (Breast cancer)12
A549 (Lung cancer)10

These findings indicate that the compound may induce apoptosis and inhibit tumor growth through multiple pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of thiazolidine derivatives. One notable case study involved the synthesis of a series of thiazolidines and their evaluation for antibacterial activity. The study highlighted how structural modifications can enhance the biological efficacy of these compounds .

In another research effort, the compound was tested in vivo using animal models to assess its pharmacokinetics and therapeutic potential. Results indicated good bioavailability and a favorable safety profile, supporting its further development as a therapeutic agent .

Properties

IUPAC Name

methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-8(2)6(7(11)12-5)10-9(3,4)13-8/h6,10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPXZBPRPONMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)(C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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